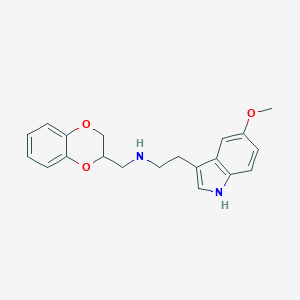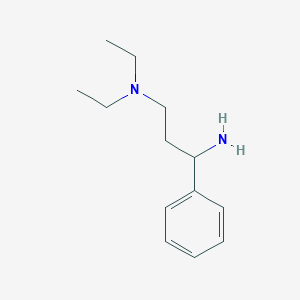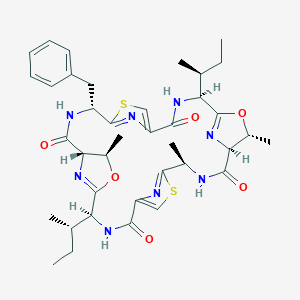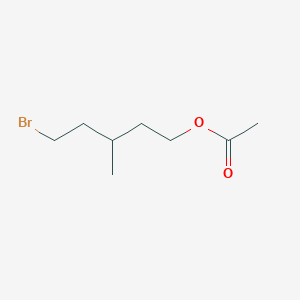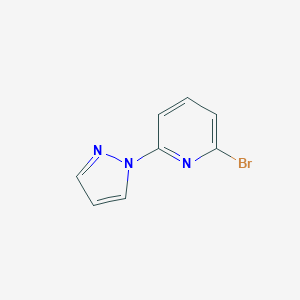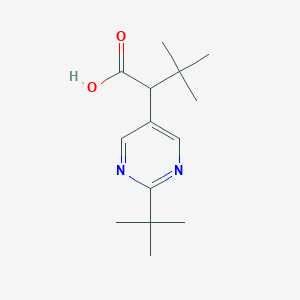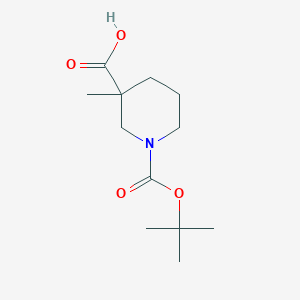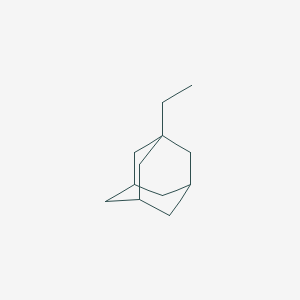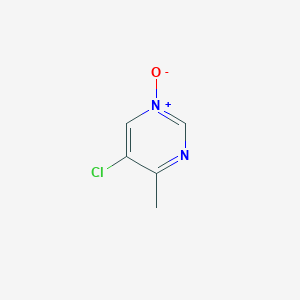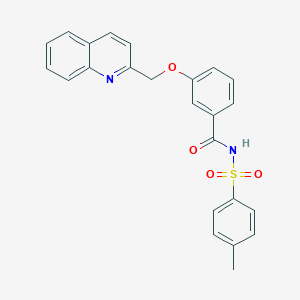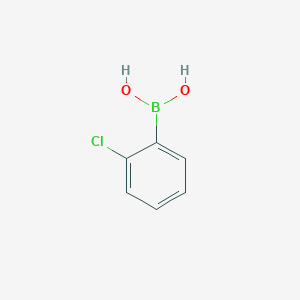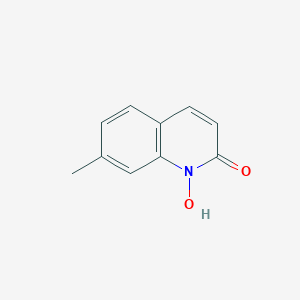
1-Hydroxy-7-methylquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-7-methylquinolin-2(1H)-one, also known as 7-hydroxy-8-methylquinoline-2(1H)-one, is a heterocyclic compound with a molecular formula of C10H9NO2. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science.
Applications De Recherche Scientifique
1-Hydroxy-7-methylquinolin-2(1H)-one has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been shown to exhibit antibacterial, antifungal, antiviral, and anticancer properties. It has been used as a lead compound for the development of new drugs for the treatment of infectious diseases and cancer. In agriculture, 1-hydroxy-7-methylquinolin-2(1H)-one has been shown to have herbicidal and insecticidal properties. It has been used as a potential alternative to traditional pesticides. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-hydroxy-7-methylquinolin-2(1H)-one is not fully understood. However, studies have shown that this compound exerts its biological activity by inhibiting various enzymes and proteins involved in cellular processes. For example, it has been shown to inhibit bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Effets Biochimiques Et Physiologiques
1-Hydroxy-7-methylquinolin-2(1H)-one has been shown to have various biochemical and physiological effects. In bacteria, this compound has been shown to inhibit DNA replication and transcription, leading to bacterial cell death. In cancer cells, 1-hydroxy-7-methylquinolin-2(1H)-one has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In insects, this compound has been shown to disrupt the nervous system, leading to paralysis and death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-hydroxy-7-methylquinolin-2(1H)-one in lab experiments is its broad-spectrum activity against various microorganisms and cancer cells. This compound has also been shown to have low toxicity in mammalian cells, making it a potential lead compound for drug development. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research and development of 1-hydroxy-7-methylquinolin-2(1H)-one. One direction is the development of new derivatives with improved solubility and efficacy. Another direction is the investigation of the mechanism of action of this compound to better understand its biological activity. Additionally, the potential applications of this compound in agriculture and material science should be further explored. Finally, the development of new drugs based on 1-hydroxy-7-methylquinolin-2(1H)-one should be pursued for the treatment of infectious diseases and cancer.
Méthodes De Synthèse
1-Hydroxy-7-methylquinolin-2(1H)-one can be synthesized by several methods, including the Skraup synthesis, Pfitzinger reaction, and Friedlander synthesis. Among these methods, the Skraup synthesis is the most commonly used method for the synthesis of 1-hydroxy-7-methylquinolin-2(1H)-one. This method involves the condensation of aniline, glycerol, and sulfuric acid with 2-methylquinoline under high temperature and pressure conditions.
Propriétés
Numéro CAS |
112590-57-5 |
|---|---|
Nom du produit |
1-Hydroxy-7-methylquinolin-2(1H)-one |
Formule moléculaire |
C10H9NO2 |
Poids moléculaire |
175.18 g/mol |
Nom IUPAC |
1-hydroxy-7-methylquinolin-2-one |
InChI |
InChI=1S/C10H9NO2/c1-7-2-3-8-4-5-10(12)11(13)9(8)6-7/h2-6,13H,1H3 |
Clé InChI |
CXURJWXVSCKUKA-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C=CC(=O)N2O |
SMILES canonique |
CC1=CC2=C(C=C1)C=CC(=O)N2O |
Synonymes |
2(1H)-Quinolinone,1-hydroxy-7-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



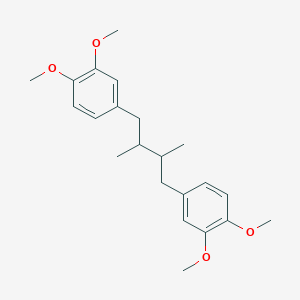
![Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-, ethyl ester](/img/structure/B50612.png)
![Cyclobutanol, 1-ethynyl-2-methyl-2-(1-propenyl)-, [1alpha,2alpha(E)]-(9CI)](/img/structure/B50618.png)
